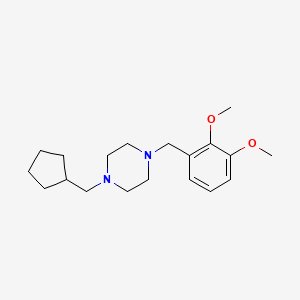![molecular formula C21H23NO2 B5187983 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline, also known as DMXB-Q, is a synthetic compound that belongs to the family of quinoline derivatives. It is a potent and selective agonist of the α7-nicotinic acetylcholine receptor (α7-nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system (CNS). This receptor is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases. DMXB-Q has been studied extensively for its potential therapeutic applications in these areas.
Wirkmechanismus
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline acts as a selective agonist of the α7-nAChR, which is a ligand-gated ion channel that is widely expressed in the CNS. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The α7-nAChR is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases. 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to enhance the activity of this receptor and improve cognitive function in animal models.
Biochemical and Physiological Effects:
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against neurodegeneration. In animal models, 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to improve memory and learning, reduce cytokine production, and protect against neuronal damage. These effects are thought to be mediated by the activation of the α7-nAChR and the downstream signaling pathways that it triggers.
Vorteile Und Einschränkungen Für Laborexperimente
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has several advantages for use in lab experiments, including its high selectivity for the α7-nAChR and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the need for high concentrations to achieve its effects. These limitations can be overcome by using optimized dosing regimens and delivery methods.
Zukünftige Richtungen
There are several future directions for research on 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline, including its potential therapeutic applications in neurodegenerative diseases, inflammation, and cognitive impairment. Further studies are needed to determine the optimal dosing regimens and delivery methods for this compound. In addition, the development of novel analogs of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective agonists of the α7-nAChR.
Synthesemethoden
The synthesis of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline involves several steps, starting from the reaction of 3,4-dimethylphenol with 4-bromobutyl bromide to obtain the intermediate 4-(3,4-dimethylphenoxy)butyl bromide. This compound is then reacted with 8-hydroxyquinoline in the presence of a base such as potassium carbonate to yield 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline. The synthesis of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been studied extensively for its potential therapeutic applications in various areas, including neurodegenerative diseases, inflammation, and cognitive impairment. In preclinical studies, 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory effects in models of sepsis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-16-10-11-19(15-17(16)2)23-13-3-4-14-24-20-9-5-7-18-8-6-12-22-21(18)20/h5-12,15H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXOMCKGUQCZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(3,4-Dimethylphenoxy)butoxy]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-methyl-4-[4-(4-morpholinyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5187902.png)
![2-(4-chlorophenyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5187903.png)
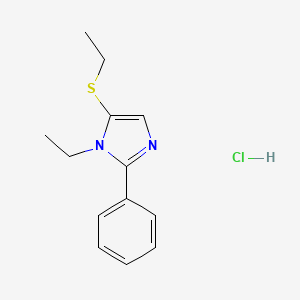
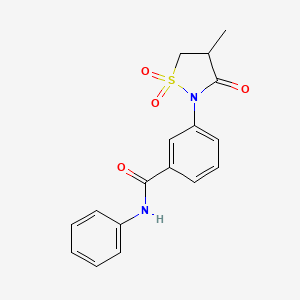
![2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5187927.png)
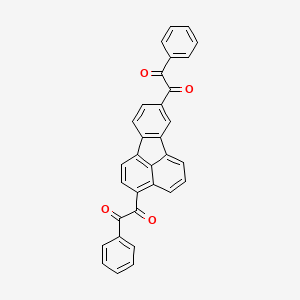
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(trans-4-hydroxycyclohexyl)amino]nicotinamide](/img/structure/B5187936.png)
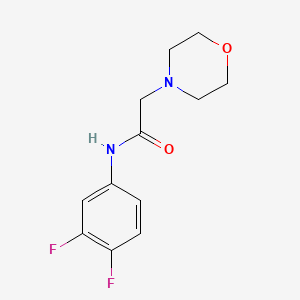

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5187989.png)
![4-[(1-{3-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5187993.png)
